8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine
Description
8,10-Dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine is a heterocyclic compound that features a fused benzoxazine ring system.
Properties
IUPAC Name |
8,10-dichloro-13,13-diethyl-6,11b-dihydro-[1,3]benzoxazino[3,4-a][3,1]benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2/c1-3-19(4-2)14-7-5-6-8-16(14)22-11-23-17-13(18(22)24-19)9-12(20)10-15(17)21/h5-10,18H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKJTIJLEVVKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2N3COC4=C(C3O1)C=C(C=C4Cl)Cl)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzoxazine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
8,10-Dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups within the molecule.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols, which can replace chlorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
8,10-Dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, its anti-inflammatory activity may result from inhibiting specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar compounds to 8,10-dichloro-13,13-diethyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine include other benzoxazine derivatives, such as benzoxazinone and benzoxazinyl-chromones. These compounds share the benzoxazine ring system but differ in their substituents and specific ring structures . The uniqueness of this compound lies in its specific chlorine and ethyl substitutions, which can influence its chemical reactivity and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
